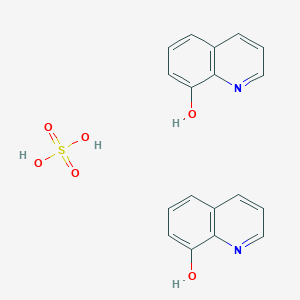

Oxyquinoline sulfate

説明

特性

IUPAC Name |

quinolin-8-ol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025436 | |

| Record name | 8-Hydroxyquinoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-31-6 | |

| Record name | 8-Hydroxyquinoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYQUINOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Oxyquinoline Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyquinoline sulfate (B86663), the sulfate salt of oxyquinoline (8-hydroxyquinoline), is a versatile compound with well-documented antimicrobial properties. Its primary mechanism of action is centered on its potent ability to chelate metal ions, a process that disrupts essential metabolic pathways in a wide range of microorganisms. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial activity of oxyquinoline sulfate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Primary Mechanism of Action: Metal Ion Chelation

The predominant mechanism by which this compound exerts its antimicrobial effects is through the chelation of metal ions, which are crucial for microbial survival and pathogenesis.[1][2][3] Oxyquinoline is a monoprotic bidentate chelating agent, meaning it can form a stable complex with a single metal ion at two points of attachment.[4] This action leads to a bacteriostatic (growth-inhibiting) or, in some cases, a weakly bactericidal (killing) effect.

The process of chelation by oxyquinoline disrupts microbial physiology in several ways:

-

Enzyme Inhibition: Many essential enzymes in microorganisms are metalloenzymes, requiring a metal ion as a cofactor for their catalytic activity. These enzymes are involved in critical processes such as cellular respiration, DNA replication, and nutrient metabolism. By sequestering these metal ions (e.g., Fe²⁺/Fe³⁺, Zn²⁺, Cu²⁺, Mn²⁺), this compound effectively inactivates these enzymes, leading to a cascade of metabolic failures.[3][5]

-

Disruption of Membrane Integrity: Metal ions, particularly divalent cations like Mg²⁺ and Ca²⁺, play a vital role in stabilizing the outer membrane of Gram-negative bacteria by bridging lipopolysaccharide (LPS) molecules. Chelation of these ions can lead to the destabilization of the bacterial membrane, increasing its permeability and making the microorganism more susceptible to other antimicrobial agents and environmental stressors.[5]

-

Generation of Oxidative Stress: In some instances, the chelation of transition metals like iron and copper can lead to the formation of complexes that catalyze the production of reactive oxygen species (ROS) through Fenton-like reactions. This surge in ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.[6]

The lipophilic nature of the oxyquinoline-metal complex facilitates its transport across the microbial cell membrane, delivering the chelating agent to the intracellular environment where it can exert its effects more potently.[3]

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of oxyquinoline.

Secondary and Related Mechanisms of Action

While metal ion chelation is the principal mechanism, research into the broader class of quinoline (B57606) derivatives suggests other potential, albeit less central, modes of action.

-

Interaction with DNA: Some quinoline-based compounds have been shown to intercalate into DNA or interfere with enzymes that act on DNA, such as DNA gyrase and topoisomerases.[7] However, for oxyquinoline itself, while some studies have shown it can bind to DNA in the presence of metabolic activation, it is not considered a potent genotoxic agent and is generally non-carcinogenic.[7] This suggests that direct DNA damage is not its primary antimicrobial mechanism.

-

Enzyme Inhibition (Non-Metalloenzymes): The quinoline scaffold is present in various molecules that can inhibit a range of enzymes. However, specific, high-affinity inhibition of non-metalloenzymes by this compound has not been established as a core component of its broad-spectrum antimicrobial activity.

Caption: The central role of metal ion chelation in the antimicrobial action of this compound.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of oxyquinoline is quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) and the Half-Maximal Inhibitory Concentration (IC50). The following tables summarize available data for oxyquinoline (8-hydroxyquinoline), the active component of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Against Select Microorganisms

| Microorganism | Strain | MIC (µM) | Reference |

| Staphylococcus aureus | - | 27.58 | [1] |

| Enterococcus faecalis | - | 27.58 | [1] |

| Candida albicans | - | 27.58 | [1] |

| Staphylococcus aureus | MRSA | 16.0 - 32.0 | [6] |

Table 2: Cytotoxic Activity (IC50) of Oxyquinoline

| Cell Line | Time Point | IC50 (µM) | Reference |

| A549 (Human Lung Carcinoma) | 24 hours | 26 | [4][8][9] |

| A549 (Human Lung Carcinoma) | 48 hours | 5 | [4][8][9] |

| A549 (Human Lung Carcinoma) | 72 hours | 7.2 | [4][8][9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard procedure for determining the MIC of this compound against a bacterial strain.[10][11][12]

Materials:

-

This compound

-

Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test microorganism

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[10][14][15]

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantification of Biofilm Inhibition via Crystal Violet Assay

This protocol is used to assess the ability of this compound to inhibit biofilm formation.[16][17][18][19]

Materials:

-

This compound

-

Bacterial strain capable of biofilm formation

-

Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)

-

Sterile 96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (for fixation)

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol (B145695) (for solubilization)

-

Microplate reader

Procedure:

-

Inoculation and Treatment: In a 96-well plate, add the bacterial inoculum and different sub-MIC concentrations of this compound to the growth medium. Include untreated control wells.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[19]

-

Washing: Carefully discard the planktonic (free-floating) bacteria and gently wash each well with PBS to remove non-adherent cells.[18]

-

Fixation: Add methanol to each well and incubate for 15 minutes to fix the biofilm. Allow the plate to air dry.[18]

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[18]

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the excess stain is removed.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[19]

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[18]

Conclusion

The mechanism of action of this compound is robustly defined by its function as a metal ion chelator. By sequestering essential metal cofactors, it effectively disrupts critical enzymatic functions and compromises the structural integrity of microbial cells, leading to potent antimicrobial activity. While other quinoline derivatives may interact with DNA and other cellular targets, the primary pathway for this compound's efficacy lies in its ability to induce a state of metal starvation in microorganisms. The provided protocols offer a standardized framework for the continued evaluation of its antimicrobial and anti-biofilm properties, solidifying its position as a compound of interest for further research and development in the anti-infective space.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Final amended report on the safety assessment of oxyquinoline and this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. benchchem.com [benchchem.com]

- 11. protocols.io [protocols.io]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. idexx.dk [idexx.dk]

- 15. idexx.co.uk [idexx.co.uk]

- 16. Crystal violet assay [bio-protocol.org]

- 17. Crystal violet staining protocol | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. static.igem.org [static.igem.org]

Synthesis and characterization of oxyquinoline sulfate

An In-depth Technical Guide on the Synthesis and Characterization of Oxyquinoline Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyquinoline Sulfate, also known as 8-hydroxyquinoline (B1678124) sulfate or Chinosol, is the sulfate salt of 8-hydroxyquinoline.[1][2] It presents as a yellow crystalline powder with a slight saffron-like odor and a burning taste.[2][3] The compound is a versatile heterocyclic molecule with potent chelating, antimicrobial, antiseptic, and preservative properties.[1][4] Its ability to form stable complexes with various metal ions makes it valuable in analytical chemistry.[1] In the pharmaceutical and cosmetic industries, it is utilized as a topical antiseptic, fungicide, and a stabilizer for hydrogen peroxide in hair care products.[1][2][5] This guide provides a detailed overview of its synthesis and a comprehensive summary of its characterization based on established analytical protocols.

Synthesis of this compound

The synthesis of this compound is typically a two-stage process. First, 8-hydroxyquinoline is synthesized, most commonly via the Skraup synthesis. Subsequently, the 8-hydroxyquinoline is converted to its sulfate salt.

Stage 1: Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)

The Skraup synthesis is a classic and widely used method for producing quinolines. It involves the reaction of a primary aniline (B41778) (in this case, 2-aminophenol) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like o-nitrophenol).[6][7] The reaction is exothermic and proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol, followed by cyclization and oxidation to form the quinoline (B57606) ring system.[8]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [7]

-

Reactant Preparation: In an acid-resistant reaction vessel, add glycerin. While stirring, slowly add concentrated sulfuric acid.

-

Addition of Amines: Sequentially add o-aminophenol and o-nitrophenol to the mixture.

-

Heating and Reaction: Heat the mixture to 125°C. The reaction is exothermic and the temperature will naturally rise. Allow it to reach approximately 140°C.

-

Temperature Control: Once the temperature begins to fall, maintain it at 136-137°C for the remainder of the reaction, which may last for several hours.

-

Cooling and Dilution: After the reaction is complete, cool the mixture to below 100°C. Pump the reaction mixture into a separate vessel containing approximately 10 times the volume of water (relative to the initial o-aminophenol).

-

Neutralization: Stir and heat the diluted mixture to 75-80°C. Neutralize the solution to a pH of 7.0-7.2 using a 30% sodium hydroxide (B78521) solution.

-

Purification: The crude 8-hydroxyquinoline precipitates. It can be further purified by steam distillation or sublimation under reduced pressure.[7][9]

Stage 2: Formation of the Sulfate Salt

The synthesized 8-hydroxyquinoline is then converted to its sulfate salt by reacting it with sulfuric acid.

Experimental Protocol: Sulfation of 8-Hydroxyquinoline

-

Dissolution: Dissolve the purified 8-hydroxyquinoline in a suitable solvent, such as ethanol (B145695).[2]

-

Acidification: Slowly add a stoichiometric amount of dilute sulfuric acid to the solution with constant stirring. The reaction forms the bis(8-hydroxyquinolinium) sulfate salt.

-

Precipitation and Isolation: The this compound will precipitate out of the solution. The precipitate can be collected by filtration.

-

Drying: The collected solid is washed with a small amount of cold solvent and then dried under vacuum to yield the final yellow crystalline powder.

Synthesis Workflow Diagram

Caption: Workflow for the two-stage synthesis of this compound.

Characterization of this compound

The quality and purity of this compound are assessed using a variety of analytical techniques, many of which are specified in pharmacopeial monographs such as the United States Pharmacopeia (USP).[10][11]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | References |

| Chemical Name | 8-Quinolinol sulfate (2:1) (salt) | [2][10] |

| CAS Number | 134-31-6 | [1] |

| Molecular Formula | (C₉H₇NO)₂·H₂SO₄ | [10] |

| Molecular Weight | 388.39 g/mol | [12] |

| Appearance | Pale yellow to yellow crystalline powder | [1][3] |

| Solubility | Highly soluble in water (≥100 mg/mL at 20°C) | [2][3][13] |

| Slightly soluble in ethanol and glycerol | [2] | |

| Insoluble in ether | [2] | |

| Melting Point | 167 - 182 °C (333 - 360 °F) | [3][13] |

| pH | 3.2 (for a 2% aqueous solution) | [2] |

Pharmacopeial Specifications

The following table outlines the typical specifications found in pharmacopeial monographs for quality control.

| Test | Specification | References |

| Assay | 97.0% - 101.0% of (C₉H₇NO)₂·H₂SO₄ (anhydrous basis) | [10][11] |

| Water Content | 4.0% - 6.0% | [10] |

| Residue on Ignition | Not more than 0.3% | [10][11] |

| Heavy Metals | Not more than 20 µg/g | [10][11] |

Experimental Protocols for Characterization

1. Identification by Infrared (IR) Absorption

-

Methodology: The infrared absorption spectrum of an undried specimen is recorded. The spectrum is then compared to that of a USP this compound Reference Standard.

-

Expected Result: The spectrum of the sample should be concordant with the reference spectrum.[10][11]

2. Identification of Sulfate Ions

-

Methodology: A 1 in 10 solution of the sample in water is prepared. This solution is then subjected to the general identification test for sulfate ions, which typically involves adding barium chloride solution to produce a white precipitate (barium sulfate) that is insoluble in hydrochloric acid.[10][11]

3. Assay (Titrimetric Method)

This method determines the purity of the substance.[10][11]

-

Principle: The 8-hydroxyquinoline moiety is brominated in an acidic medium. The excess bromine is then determined by iodometric back-titration.

-

Procedure:

-

Accurately weigh about 100 mg of this compound and transfer to an iodine flask.

-

Add 30 mL of glacial acetic acid, 25.0 mL of 0.1 N bromine VS, 10 mL of potassium bromide solution (15%), and 10 mL of hydrochloric acid.

-

Immediately stopper the flask, mix, and let it stand for 15 minutes, protected from light.

-

Quickly add 10 mL of potassium iodide solution (10%) and 100 mL of water, preventing the escape of bromine vapor.

-

Stopper and shake the flask thoroughly.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate (B1220275) VS, adding 3 mL of starch TS as the endpoint is approached.

-

Perform a blank determination under the same conditions.

-

-

Calculation: Each mL of 0.1 N bromine is equivalent to 4.855 mg of (C₉H₇NO)₂·H₂SO₄.[10][11]

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method used for the determination of this compound, particularly for assessing its stability in various formulations.[14][15]

-

Principle: Reversed-phase chromatography separates the compound from impurities or degradation products. Detection is typically performed using a UV detector.

-

Exemplary Conditions: [14][15]

-

Column: LiChrosorb RP-18

-

Mobile Phase: Acetonitrile-water (e.g., 65:35 v/v), with pH adjusted to ~3.0 with phosphoric acid.

-

Detection: UV at 240 nm.

-

Quantitation: The concentration is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

References

- 1. 8-Hydrthis compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. ams.usda.gov [ams.usda.gov]

- 3. Hydrthis compound | C18H16N2O6S | CID 517000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. incibeauty.com [incibeauty.com]

- 5. cir-safety.org [cir-safety.org]

- 6. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

- 7. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. This compound [drugfuture.com]

- 12. medkoo.com [medkoo.com]

- 13. 8-HYDRthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Oxyquinoline sulfate's chemical and physical properties

An In-Depth Technical Guide on the Chemical and Physical Properties of Oxyquinoline Sulfate (B86663)

Introduction

Oxyquinoline sulfate, also known by synonyms such as 8-Hydrthis compound and Chinosol, is the sulfate salt of oxyquinoline (8-hydroxyquinoline). It is a versatile compound widely utilized across pharmaceutical, cosmetic, and research sectors.[1][2][3] Functionally, it is recognized for its potent antiseptic, antimicrobial, and chelating properties.[4][5][6] Its broad-spectrum activity against bacteria and fungi makes it a valuable ingredient in topical antiseptic formulations, and its ability to bind metal ions allows it to serve as a stabilizer and preservative in cosmetic products, particularly for hydrogen peroxide-based formulations.[4][5][7] This guide provides a detailed overview of its core chemical and physical characteristics, experimental protocols for their determination, and a visualization of its primary mechanism of action.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers and Structure

| Property | Value | Citations |

| CAS Number | 134-31-6 | [1][8][9][10] |

| Molecular Formula | C₁₈H₁₆N₂O₆S or (C₉H₇NO)₂·H₂SO₄ | [1][9][10][11] |

| Molecular Weight | 388.39 g/mol | [1][10] |

| IUPAC Name | quinolin-8-ol;sulfuric acid | [3][9][12] |

| Common Synonyms | 8-Hydrthis compound, Oxine sulfate, Chinosol, Quinosol | [1][2][3] |

| SMILES | C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | [1][9][11] |

| InChI Key | YYVFXSYQSOZCOQ-UHFFFAOYSA-N | [1][9][10] |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

| Appearance | Pale yellow to yellow crystalline powder with a slight saffron-like odor. | [2][13][14] |

| Melting Point | 166 - 204 °C (Reported values vary significantly across sources). | [2][8][13][15][16] |

| Boiling Point | ~267 °C (Estimated) | [13][17] |

| Solubility | Water: Very soluble (>100 mg/mL) | [2][8][14][16] |

| Methanol: Freely soluble | [16] | |

| Alcohol: Slightly soluble | [16] | |

| DMSO: Soluble | [9] | |

| pKa | The parent compound, oxyquinoline, has two pKa values: ~5.0 and ~9.8. The sulfate salt is acidic, with a 2% aqueous solution exhibiting a pH of 3.2. | [9][15][17] |

| Stability | Stable under recommended storage conditions (dry, dark, at 0 - 4°C for short term or -20°C for long term). | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of chemical compounds. The following sections describe standard protocols for determining key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound.[18]

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or digital device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample

-

Mortar and pestle or spatula

-

Heating medium (e.g., liquid paraffin (B1166041) or silicone oil)

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. Use a spatula or mortar and pestle to crush the sample into a fine powder.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of powder will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Insert the assembly into the melting point apparatus. The heating medium should cover the sample portion of the capillary tube.[18]

-

Heating and Observation: Begin heating the apparatus. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range. For a precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.[19]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has turned into a clear liquid (T2). The melting point is reported as the range T1 - T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[20][21]

Apparatus and Materials:

-

This compound sample

-

Aqueous buffers (pH 1.2, 4.5, 6.8)

-

Shaking incubator or orbital shaker capable of maintaining 37 ± 1 °C

-

Vials or flasks

-

Filtration device (e.g., syringe filters with 0.45 µm pore size) or centrifuge

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Prepare a series of vials, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[22]

-

Sample Addition: Add an excess amount of solid this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to 37 °C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[23]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at 37 °C to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate the dissolved solute from the undissolved solid by either centrifugation or by filtering the solution through a 0.45 µm filter. This step is critical to avoid including solid particles in the analysis.[21]

-

Analysis: Quantify the concentration of this compound in the clear filtrate or supernatant using a pre-validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.[23]

-

Reporting: The determined concentration is reported as the equilibrium solubility of this compound at the specific pH and temperature. The experiment should be performed in triplicate for each pH condition.[22]

Visualizations: Mechanism and Workflows

Proposed Mechanism of Action: Metal Chelation

The primary antimicrobial and preservative action of this compound is attributed to its ability to chelate metal ions.[7] After dissociation, the active oxyquinoline molecule binds to essential metal cofactors required for microbial enzyme function, leading to metabolic disruption and inhibition of growth.[6][7]

References

- 1. medkoo.com [medkoo.com]

- 2. Hydrthis compound | C18H16N2O6S | CID 517000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 4. This compound Supplier | 134-31-6 | Your Reliable Distributor UPIglobal [upichem.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. Oxyquinoline - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. ams.usda.gov [ams.usda.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Buy this compound | 134-31-6 | >98% [smolecule.com]

- 10. 8-羟基喹啉 半硫酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. GSRS [precision.fda.gov]

- 12. This compound | CAS 134-31-6 | LGC Standards [lgcstandards.com]

- 13. hydroxquinoline sulfate, 134-31-6 [thegoodscentscompany.com]

- 14. 8-Hydrthis compound | 134-31-6 [chemicalbook.com]

- 15. cir-safety.org [cir-safety.org]

- 16. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]

- 17. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. davjalandhar.com [davjalandhar.com]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. researchgate.net [researchgate.net]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. who.int [who.int]

- 23. sigmaaldrich.com [sigmaaldrich.com]

The Biological Activity of Oxyquinoline Sulfate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a compound with a long history of use as an antiseptic, disinfectant, and preservative. Its biological activities, primarily attributed to the 8-hydroxyquinoline (8-HQ) moiety, are of significant interest in the fields of medicine and drug development. This technical guide provides an in-depth overview of the in vitro biological activity of oxyquinoline, focusing on its antimicrobial and potential anticancer properties. Due to a scarcity of publicly available data specifically for oxyquinoline sulfate, this guide will heavily reference the activities of its parent compound, 8-hydroxyquinoline, as a close surrogate. The primary mechanism of action for 8-hydroxyquinoline and its derivatives is believed to be their ability to chelate metal ions, which are essential for various cellular processes in both microorganisms and cancer cells.

Antimicrobial Activity

8-Hydroxyquinoline exhibits a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. Its efficacy is largely attributed to its ability to chelate metal ions that are crucial for microbial growth and enzymatic functions.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 8-hydroxyquinoline and its derivatives against various pathogenic microorganisms.

| Compound | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | - | 16.0–32.0 | [1] |

| 8-Hydroxyquinoline | Neisseria gonorrhoeae | 4-8 | 27.56-55.11 | [2] |

| 8-Hydroxyquinoline | Mycobacterium tuberculosis | - | <5 (for some analogs) | [3] |

| 8-Hydroxyquinoline | Candida albicans | - | 27.58 | [4] |

| 8-Hydroxyquinoline | Enterococcus faecalis | - | 27.58 | [4] |

| 8-Hydroxyquinoline derivative (PH265) | Cryptococcus neoformans | 1 - 0.5 | - | [5] |

| 8-Hydroxyquinoline derivative (PH276) | Candida auris | 8 - 0.5 | - | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial or fungal strain.

Materials:

-

Test compound (this compound or 8-hydroxyquinoline)

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, pick a few colonies of the microorganism and suspend them in a sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

-

Diagram of Antimicrobial Workflow

References

- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Oxyquinoline Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a compound with a history of use in various applications, including as an antiseptic and a chelating agent. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and its metabolic fate is crucial for evaluating its efficacy and safety in any potential therapeutic application. This technical guide provides a comprehensive overview of the available scientific information on the pharmacokinetics and metabolism of oxyquinoline sulfate, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

The available data on the pharmacokinetics of this compound is primarily derived from studies on its parent compound, 8-hydroxyquinoline, in animal models, particularly rats.

Absorption

Following oral administration in rats, 8-hydroxyquinoline is reported to be rapidly absorbed from the gastrointestinal tract.

Distribution

Metabolism

The primary metabolic pathway for 8-hydroxyquinoline is Phase II conjugation , specifically glucuronidation and sulfation. The phenolic hydroxyl group of 8-hydroxyquinoline serves as the site for these conjugation reactions, leading to the formation of 8-hydroxyquinoline glucuronide and 8-hydrthis compound.

dot```dot graph Metabolism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Oxyquinoline [label="this compound\n(8-Hydrthis compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolites [label="Metabolites", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Glucuronide [label="8-Hydroxyquinoline\nGlucuronide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfate [label="8-Hydroxyquinoline\nSulfate", fillcolor="#F1F3F4", fontcolor="#202124"];

Oxyquinoline -> Metabolites [label="Phase II Metabolism\n(Glucuronidation & Sulfation)", color="#4285F4", fontcolor="#202124"]; Metabolites -> Glucuronide [color="#34A853", fontcolor="#202124"]; Metabolites -> Sulfate [color="#EA4335", fontcolor="#202124"]; }

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to determine the pharmacokinetic parameters of this compound after oral and intravenous administration in rats.

Objective: To determine the bioavailability, clearance, volume of distribution, and half-life of this compound in rats.

Animals: Male Sprague-Dawley rats (n=5 per group).

Drug Formulation:

-

Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent).

-

Oral (PO): this compound suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single dose of this compound either intravenously (via tail vein) or orally (via gavage).

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

For excretion analysis, house the rats in metabolic cages to collect urine and feces at specified intervals.

-

Quantify the concentration of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis using appropriate software to calculate parameters such as AUC, Cmax, Tmax, t½, CL, Vd, and bioavailability.

dot

In Vivo Toxicology Profile of Oxyquinoline Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vivo toxicological profile of oxyquinoline sulfate (B86663) (also known as 8-hydroxyquinoline (B1678124) sulfate). Oxyquinoline sulfate is a compound with a history of use as an antiseptic, fungicide, and chelating agent in various industrial and pharmaceutical applications.[1] Understanding its toxicological characteristics is critical for risk assessment and ensuring safety in its development and application. This document synthesizes key findings from acute, sub-chronic, chronic, genetic, and reproductive toxicity studies. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to provide a thorough resource for scientific and professional reference.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following administration, oxyquinoline is metabolized and its conjugates are excreted. Intravenous administration in rats resulted in the formation of glucuronide and sulfate conjugates. These metabolites were found in both bile and urine, with glucuronides accounting for approximately 9% of the dose in bile and 60% in urine.[2] Sulfate conjugates were also identified in urine, constituting up to 23% of the administered dose.[2] This indicates that the liver plays a significant role in the metabolism of oxyquinoline, preparing it for systemic elimination.

Acute Toxicity

This compound exhibits moderate acute toxicity following oral ingestion.[1] The median lethal dose (LD50) has been established in several rodent studies. It is reported as a poison by ingestion.[1]

| Species | Strain | Route of Administration | Test Article | LD50 | Reference |

| Rat | Not Specified | Oral | This compound | 1200 mg/kg | [3] |

| Mouse | CF1 | Oral | Oxyquinoline | 177 mg/kg | [3] |

| Mouse | Not Specified | Intraperitoneal | 8-Quinolinol | 48 mg/kg | [1] |

Sub-chronic and Chronic Toxicity

Repeated dose studies are essential for determining the potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Sub-chronic Toxicity

A key 13-week feeding study was conducted by the National Toxicology Program (NTP) on 8-hydroxyquinoline in rats.

| Species | Strain | Route | Duration | Dose Levels (ppm in diet) | Observed Effects | Reference |

| Rat | Fischer 344/N | Oral (Feed) | 13 weeks | 0, 800, 1500, 3000, 6000, 12000 | The study was used to set doses for a subsequent chronic bioassay. Specific effects at each dose level were not detailed in the reviewed literature, but no severe health effects were noted. | [4] |

Based on the available data, oxyquinoline and its sulfate salt demonstrate low sub-chronic toxicity in animal studies.[2][5]

Chronic Toxicity and Carcinogenicity

Long-term bioassays have been conducted to evaluate the carcinogenic potential of 8-hydroxyquinoline. The International Agency for Research on Cancer (IARC) has classified 8-hydroxyquinoline as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in animals.[4] However, multiple rodent feeding studies have found no evidence of carcinogenicity.[2][6]

| Species | Strain | Route | Duration | Dose Levels (ppm in diet) | Findings | Reference |

| Rat | F344/N | Oral (Feed) | 103 weeks | 0, 1500, 3000 | No evidence of carcinogenicity. | [7] |

| Mouse | B6C3F1 | Oral (Feed) | 103 weeks | 0, 1500, 3000 | No evidence of carcinogenicity. | [7] |

| Mouse | Genetically Altered (c-Ha-ras) | Not Specified | Not Specified | Not Specified | Not carcinogenic. | [1] |

An older study reported tumors in the bladder, brain, and uteri of rats and mice when 8-hydroxyquinoline was administered intravaginally, though this route is not typical for systemic exposure assessment.[1]

Genotoxicity

The genotoxic potential of oxyquinoline and its sulfate has been evaluated in a variety of in vitro and in vivo assays, with mixed results.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| In Vitro | ||||

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With S9 | Positive | [2][6] |

| Mammalian Cell Mutation | Mouse Lymphoma Assay | With S9 | Positive | [2] |

| Chromosome Aberration | In vitro study | Not Specified | Some evidence of increase | [2] |

| DNA Binding | Not Specified | With liver enzymes | Positive | [1][2] |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Not Specified | Negative | [2] |

| In Vivo | ||||

| Sex-Linked Recessive Lethal | Drosophila melanogaster | N/A | Negative | [2] |

| Micronucleus Test | Mouse Bone Marrow | N/A | Negative | [2] |

| Micronucleus Test | Rat Bone Marrow & Hepatocytes | N/A | Negative | [2] |

| Sister Chromatid Exchange | Rat | N/A | Increased (but no chromosome aberrations) | [2] |

The data suggest that while this compound can be mutagenic in some in vitro systems, particularly with metabolic activation, the evidence for in vivo genotoxicity is largely negative.

Reproductive and Developmental Toxicity

The European Union has classified oxyquinoline (the base) as a "presumed human reproductive toxicant" (Repr. 1B); however, this compound is not classified as a CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substance.[5]

A key study in rats evaluated the effects of oxyquinoline on reproduction and development.

| Species | Strain | Route | Dose Levels (mg/kg/day) | Duration | Findings | Reference |

| Rat | Crj:CD | Gavage | Up to 400 | Males: 42 days; Females: 42-46 days (through mating & gestation) | Reproduction: No adverse effects on evaluated parameters. Developmental: Decreased fetal body weights (mid/high doses) and decreased mean placental weights (all doses). | [2] |

These findings indicate that while reproductive function may not be directly impaired, developmental effects on the fetus can occur at maternally exposed doses.

Other Toxicological Endpoints

-

Ocular Irritation : A 100 mg dose of oxyquinoline was found to be slightly irritating to the eye.[2]

-

Dermal Irritation & Sensitization : In clinical tests, oxyquinoline at 1% in petrolatum was neither an irritant nor a sensitizer.[2] However, allergic reactions and exacerbated eczema have been reported from topical use of this compound in humans.[4]

Mechanism of Action

The primary mode of action for oxyquinoline's biological activity, including its antimicrobial and potential toxic effects, is believed to be its function as a strong chelating agent.[1][7] By binding to essential divalent metal ions (e.g., copper, zinc, iron), it can disrupt the function of metalloenzymes and other critical cellular processes that depend on these metals for metabolism and stability. This disruption of metal homeostasis can lead to oxidative stress and interfere with cellular signaling pathways, ultimately resulting in cytotoxicity.[7][8]

Detailed Experimental Protocols

Protocol: NTP Chronic Toxicity & Carcinogenicity Bioassay

-

Test Article: 8-Hydroxyquinoline (99% pure)

-

Species/Strain: Fischer 344/N (F344/N) rats and B6C3F1 mice.

-

Animal Allocation: 50 males and 50 females per dose group.

-

Route of Administration: Oral, mixed in feed.

-

Dose Levels: 0 (control), 1500, or 3000 ppm.

-

Duration: 103 weeks.

-

Endpoints Evaluated:

-

Survival and body weight changes.

-

Clinical observations.

-

Complete necropsy at termination.

-

Histopathological examination of all major organs and any gross lesions.

-

-

Reference: [7]

Protocol: General Reproductive/Developmental Toxicity Screening (based on OECD 421)

-

Test Article: Oxyquinoline

-

Species/Strain: Crj:CD Rat.

-

Animal Allocation: Groups of sexually mature males and females.

-

Route of Administration: Oral gavage.

-

Dose Levels: Up to 400 mg/kg/day.

-

Dosing Duration:

-

Males: Dosed for 2 weeks prior to mating, during a 2-week mating period, and for 2 weeks post-mating (total of at least 4 weeks).

-

Females: Dosed for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.

-

-

Endpoints Evaluated:

-

Parental: Mortality, clinical signs, body weight, food consumption, mating performance, fertility indices.

-

Offspring: Number of live/dead pups, pup survival to day 4, pup weights, clinical signs, gross necropsy of pups.

-

Developmental: Examination of fetuses for external abnormalities; assessment of placental and fetal weights.

-

-

Reference: [2]

Visualizations (Graphviz)

Caption: Workflow for the NTP 103-Week Carcinogenicity Bioassay.

Caption: Proposed toxicity mechanism via metal chelation.

References

- 1. Thirteen-Week Study of PM014 Subchronic Oral Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dep.nj.gov [dep.nj.gov]

- 3. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Thirteen-Week Oral Toxicity Study of HVC1 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chelators controlling metal metabolism and toxicity pathways: applications in cancer prevention, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of oxyquinoline sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a versatile organic compound with a long history of use in various scientific and industrial applications. As a potent chelating agent, it exhibits a broad spectrum of biological activities, including antiseptic, antifungal, and antibacterial properties. This technical guide provides a comprehensive literature review of oxyquinoline sulfate, focusing on its core chemical and biological characteristics, mechanisms of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound.

Physicochemical Properties

This compound is a yellow crystalline powder. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | (C₉H₇NO)₂·H₂SO₄ | [1] |

| Molecular Weight | 388.39 g/mol | [2] |

| CAS Number | 134-31-6 | [3][4] |

| Melting Point | 177.5-189 °C | [3][5] |

| Solubility | Very soluble in water and methanol; slightly soluble in alcohol. | [2] |

| Appearance | Yellow crystalline powder | [3] |

Toxicological Data

The toxicological profile of this compound is crucial for assessing its safety in various applications. The following tables summarize key toxicity data from animal studies and in vitro assays.

Acute Toxicity

| Parameter | Value | Species | Route | Source(s) |

| LD50 | 1200 mg/kg | Rat | Oral | [3][4] |

| LD50 | 280 mg/kg | Mouse | Oral | [6] |

| LD50 | >4000 mg/kg | Rat | Dermal | [3][4] |

In Vitro Cytotoxicity (as 8-hydroxyquinoline)

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Source(s) |

| A549 (Lung Cancer) | 26 µM | 5 µM | 7.2 µM | [7][8][9] |

Mechanism of Action

The primary mechanism of action of this compound is attributed to the chelating properties of its active component, 8-hydroxyquinoline.[10] This activity is central to its biological effects.

Metal Chelation and Disruption of Microbial Metabolism

8-Hydroxyquinoline is a bidentate chelating agent, meaning it can form a stable complex with a single metal ion through two of its atoms, in this case, the nitrogen of the quinoline (B57606) ring and the oxygen of the hydroxyl group.[7] This chelation of essential metal ions, such as iron, copper, and zinc, disrupts crucial enzymatic functions within microbial cells, leading to an inhibition of their growth and proliferation.[11] The sequestration of these metals interferes with various metabolic pathways that are dependent on them as cofactors.

Potential Impact on Signaling Pathways

While direct evidence for this compound's impact on specific signaling pathways is still emerging, the broader class of metal chelators has been shown to influence cellular signaling. For instance, iron chelators can upregulate the expression of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor.[12] NDRG1, in turn, can negatively regulate oncogenic signaling pathways such as PI3K/AKT and Wnt/β-catenin. Although this pathway has not been directly demonstrated for this compound, it represents a plausible mechanism for its potential anticancer activities and warrants further investigation.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis of the parent compound and key biological assays.

Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines and can be adapted for 8-hydroxyquinoline.[13][14]

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (as an oxidizing agent)

-

Acid-resistant reaction vessel with stirring mechanism

-

Heating mantle

-

Apparatus for steam distillation

-

Sodium hydroxide (B78521) solution (30%)

Procedure:

-

In the acid-resistant reaction vessel, combine glycerol, o-aminophenol, and o-nitrophenol.

-

Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to approximately 125-140°C. The reaction is typically exothermic and may require cooling to maintain the desired temperature range.

-

Maintain the reaction at this temperature for several hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to below 100°C.

-

Carefully pour the cooled reaction mixture into a larger volume of water.

-

Neutralize the acidic solution to a pH of 7.0-7.2 using a 30% sodium hydroxide solution.

-

The crude 8-hydroxyquinoline will precipitate out of the solution.

-

Purify the crude product by steam distillation.

Sorbitol Protection Assay

This assay is used to determine if an antifungal agent's mechanism of action involves targeting the fungal cell wall.[15][16][17][18]

Materials:

-

Fungal strain of interest

-

RPMI 1640 medium (or other suitable growth medium)

-

This compound stock solution

-

Sorbitol (0.8 M final concentration)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of this compound in RPMI 1640 medium in a 96-well plate.

-

Prepare an identical serial dilution in a separate 96-well plate containing RPMI 1640 medium supplemented with 0.8 M sorbitol.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to all wells of both plates.

-

Include positive (no drug) and negative (no fungus) controls on each plate.

-

Incubate the plates at an appropriate temperature for the fungal species (e.g., 35°C for Candida spp.).

-

After a suitable incubation period (e.g., 24-48 hours), determine the Minimum Inhibitory Concentration (MIC) for both conditions (with and without sorbitol). A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.

Cellular Leakage Assay

This assay assesses the ability of a compound to disrupt the integrity of the cell membrane.

Materials:

-

Fungal or bacterial strain of interest

-

Suitable broth medium

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Grow a culture of the microbial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to a specific optical density.

-

Add this compound to the cell suspension at a predetermined concentration (e.g., MIC or a multiple thereof).

-

Incubate the suspension at an appropriate temperature.

-

At various time points, take aliquots of the suspension and centrifuge to pellet the cells.

-

Measure the absorbance of the supernatant at 260 nm (for leakage of nucleic acids) and 280 nm (for leakage of proteins). An increase in absorbance over time compared to an untreated control indicates membrane damage.

Conclusion

This compound is a compound of significant interest due to its well-established antimicrobial properties, which are primarily mediated by its ability to chelate essential metal ions. This comprehensive review provides a foundation for researchers and drug development professionals by consolidating key physicochemical, toxicological, and mechanistic data. The detailed experimental protocols offer practical guidance for further investigation into its biological activities and potential therapeutic applications. Future research should focus on elucidating the specific signaling pathways affected by this compound and exploring its potential in combination therapies.

References

- 1. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 2. This compound USP - PCCA [pccarx.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. hydroxquinoline sulfate, 134-31-6 [thegoodscentscompany.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. medkoo.com [medkoo.com]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

- 14. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 15. 2.3. Sorbitol protection assay [bio-protocol.org]

- 16. mushare.marian.edu [mushare.marian.edu]

- 17. scielo.br [scielo.br]

- 18. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Discovery and Development of Oxyquinoline Sulfate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), has a rich history rooted in the late 19th and early 20th centuries. Initially synthesized through adaptations of the Skraup reaction, its potent chelating properties were quickly recognized, leading to its exploration as an antiseptic and antimicrobial agent. This technical guide provides an in-depth overview of the historical discovery, synthesis, and development of oxyquinoline sulfate. It details the experimental protocols for its synthesis and purification, presents its physicochemical and toxicological properties in structured tables, and elucidates its primary mechanism of action through metal ion chelation. The guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals interested in the foundational science and historical context of this versatile compound.

Introduction

This compound, chemically known as bis(8-hydroxyquinolinium) sulfate, is a salt of the organic compound 8-hydroxyquinoline. Since its discovery, it has found applications in a variety of fields, including as an antiseptic, disinfectant, and preservative.[1] Its broad-spectrum antimicrobial activity is primarily attributed to the ability of the 8-hydroxyquinoline moiety to chelate essential metal ions, thereby disrupting crucial enzymatic functions in microorganisms.[2] This whitepaper will delve into the historical milestones of its discovery, the evolution of its synthesis, its key chemical and biological properties, and the experimental methodologies that have been pivotal in its characterization.

Historical Discovery and Early Development

The journey of this compound is intrinsically linked to the discovery and study of quinoline (B57606) and its derivatives in the 19th century. The parent compound, 8-hydroxyquinoline, was first synthesized in the late 1800s. The Skraup synthesis, a method for producing quinolines discovered by Czech chemist Zdenko Hans Skraup in 1880, provided a foundational methodology for creating a wide range of quinoline derivatives, including 8-hydroxyquinoline.[3][4]

Early investigations into the biological properties of 8-hydroxyquinoline and its salts, such as the sulfate form, revealed their potent antimicrobial effects. This led to their adoption in various applications, from a topical antiseptic in human and veterinary medicine to a fungicide in agriculture and a preservative in cosmetics.[1][2] The development of this compound as a commercial product was driven by its efficacy and relatively simple synthesis.

Synthesis and Purification

The primary route to synthesizing this compound begins with the synthesis of 8-hydroxyquinoline, most commonly via the Skraup reaction or its modifications. Subsequently, 8-hydroxyquinoline is reacted with sulfuric acid to form the sulfate salt.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a generalized representation based on established methodologies.[3][5]

Materials:

-

o-Aminophenol

-

Glycerin (anhydrous)

-

o-Nitrophenol (as an oxidizing agent)

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) solution (e.g., 30-40%)

-

Methanol (B129727) or Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to anhydrous glycerin.

-

To this mixture, add o-aminophenol and o-nitrophenol.

-

Heat the mixture to approximately 120-140°C. The reaction is exothermic and should be carefully controlled.

-

Maintain the reaction at this temperature for several hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool.

-

Neutralize the acidic mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7.0-7.5. This will precipitate the crude 8-hydroxyquinoline.

-

Filter the crude product and wash it with water.

Experimental Protocol: Purification of 8-Hydroxyquinoline

Purification of the crude 8-hydroxyquinoline is essential to remove byproducts and unreacted starting materials.[6][7]

Materials:

-

Crude 8-hydroxyquinoline

-

Methanol or a suitable chlorinated solvent (e.g., dichloromethane)

-

Sodium Hydroxide solution (e.g., 30-40%)

Procedure:

-

The crude reaction mixture from the Skraup synthesis is first treated with a sodium hydroxide solution to adjust the pH to approximately 3.7-3.9, which precipitates polymeric byproducts.[6]

-

The filtrate is then further neutralized to a pH of 7.0-7.5 with a sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.[6]

-

The crude 8-hydroxyquinoline is then dissolved in a minimal amount of a suitable solvent, such as hot methanol or dichloromethane.[7]

-

The solution is cooled to induce crystallization of the purified 8-hydroxyquinoline.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Formation of this compound

To obtain this compound, the purified 8-hydroxyquinoline is reacted with sulfuric acid in an appropriate solvent. The resulting salt can then be isolated by precipitation and filtration.

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for this compound and its parent compound, 8-hydroxyquinoline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | (C₉H₇NO)₂·H₂SO₄ | [8] |

| Molecular Weight | 388.42 g/mol | [8] |

| Appearance | Pale yellow to yellow crystalline powder | [9] |

| Melting Point | 177-182 °C (decomposes) | [8] |

| Solubility | Water soluble | [8][9] |

Table 2: Toxicological Data for Oxyquinoline and its Sulfate Salt

| Substance | Test | Species | Route | LD50 | Reference(s) |

| This compound | Acute | Rat | Oral | 1200 mg/kg | [10][11] |

| This compound | Acute | Mouse | Oral | 280 mg/kg | [10] |

| Oxyquinoline | Acute | Mouse | Oral | 177 mg/kg | |

| Oxyquinoline | Acute | Rat | Dermal | > 10,000 mg/kg | [12] |

Mechanism of Action: Metal Ion Chelation

The primary mechanism of action for the antimicrobial activity of this compound is the chelation of essential metal ions by the 8-hydroxyquinoline molecule.[2] Many enzymes in bacteria and fungi require divalent metal cations, such as Fe²⁺, Mg²⁺, and Zn²⁺, as cofactors for their catalytic activity. By binding to these metal ions, 8-hydroxyquinoline effectively sequesters them, making them unavailable for cellular processes. This disruption of enzymatic function leads to the inhibition of microbial growth and, at higher concentrations, cell death.

Analytical Methods

The quantification and identification of this compound are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of oxyquinoline and its salts.

Experimental Protocol: HPLC Analysis of this compound

This is a representative HPLC method.[13][14]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

-

Set the UV detector to a wavelength of approximately 240-254 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Conclusion

This compound has a long and significant history in the realm of antimicrobial agents. Its discovery, stemming from the foundational work on quinoline synthesis, and its subsequent development have provided a versatile compound with a broad range of applications. The core of its efficacy lies in the elegant and effective mechanism of metal ion chelation, a principle that continues to be explored in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the historical and scientific aspects of this compound, offering valuable insights and detailed methodologies for the scientific community. The continued study of such historical compounds can provide a strong foundation for future innovations in drug discovery and development.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. ams.usda.gov [ams.usda.gov]

- 3. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Page loading... [guidechem.com]

- 6. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

- 7. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 8. 8-HYDRthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Page loading... [guidechem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. cir-safety.org [cir-safety.org]

- 13. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

The Role of Oxyquinoline Sulfate as a Metal Ion Chelator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a potent metal ion chelator with a broad spectrum of applications in pharmaceuticals, agriculture, and industrial processes.[1] Its biological and chemical activities are intrinsically linked to its ability to form stable complexes with various metal ions. This technical guide provides an in-depth analysis of the core principles of oxyquinoline sulfate's chelation properties, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and application in research and development.

Introduction to this compound

This compound is a yellow crystalline powder known for its antiseptic, bactericidal, and fungicidal properties.[1][2] Chemically, it is the sulfate salt of 8-hydroxyquinoline (8HQ), a heterocyclic aromatic organic compound. The chelating functionality of this compound resides in the 8-hydroxyquinoline moiety. Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline possesses the unique structural arrangement that allows for the formation of stable five-membered chelate rings with divalent and trivalent metal ions.[3][4] This chelating ability is the primary driver of its diverse biological activities, which include antineurodegenerative, anticancer, and antimicrobial effects.[4][5][6]

Chemical Profile of 8-Hydrthis compound: [1]

-

Molar Mass: 388.4 g/mol

-

Melting Point: ~175°C

-

Solubility: Highly soluble in water.

Mechanism of Metal Ion Chelation

The chelation process involves the formation of two or more coordinate bonds between the organic ligand (oxyquinoline) and a central metal ion, resulting in a stable, ring-like structure known as a chelate.[7] In the case of 8-hydroxyquinoline, the hydroxyl group (-OH) at position 8 and the nitrogen atom in the quinoline (B57606) ring act as electron donor sites, forming a bidentate ligand.[8]

The formation of the metal-oxyquinoline complex can be represented by the following general equilibrium reaction:

Mn+ + n(HQ) ⇌ M(Q)n + nH+

Where:

-

Mn+ is the metal ion

-

HQ is 8-hydroxyquinoline

-

M(Q)n is the metal-oxyquinoline chelate

The stability of the resulting chelate is crucial for its biological and chemical efficacy. This stability is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands.

Below is a diagram illustrating the chelation of a divalent metal ion by two molecules of 8-hydroxyquinoline.

Caption: Chelation of a divalent metal ion by 8-hydroxyquinoline.

Quantitative Data: Stability Constants

The stability of metal-ligand complexes is quantified by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The stability constants for 8-hydroxyquinoline with various metal ions have been extensively studied. The following table summarizes representative stability constant data for 8-hydroxyquinoline with several biologically and environmentally relevant metal ions. It is important to note that these values are for the parent compound, 8-hydroxyquinoline, and the presence of the sulfate counter-ion is not expected to significantly alter the chelation chemistry in solution.

| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |

| log K₁ | log K₂ | |

| Cu²⁺ | 13.1 | 12.1 |

| Zn²⁺ | 8.7 | 7.9 |

| Fe²⁺ | 7.5 | 6.5 |

| Fe³⁺ | 12.3 | 11.5 |

| Mn²⁺ | 7.4 | 6.3 |

| Ni²⁺ | 9.8 | 8.8 |

| Co²⁺ | 9.5 | 8.1 |

| Cd²⁺ | 7.6 | 6.4 |

| Pb²⁺ | 8.9 | 7.6 |

| Al³⁺ | 9.7 | 9.0 |

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The values presented here are representative and sourced from compilations and critical evaluations of equilibrium constants.

Experimental Protocols for Chelation Studies

Several experimental techniques can be employed to study the metal-chelating properties of this compound. The following are detailed protocols for three common methods.

UV-Visible Spectrophotometry: Job's Plot for Stoichiometry Determination

This method, also known as the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex.

Materials and Reagents:

-

This compound

-

Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, FeCl₃·6H₂O)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, deionized water)

-

Buffer solution (to maintain constant pH)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

Methodology:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt in the chosen solvent.

-

Preparation of Job's Plot Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying molar ratios, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.

-

Spectrophotometric Measurement: For each solution, record the UV-Visible spectrum over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

-

Data Analysis: Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Caption: Workflow for Job's Plot experiment.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Materials and Reagents:

-

This compound

-

Metal salt

-

Standardized strong acid (e.g., HCl)

-

Standardized strong base (e.g., NaOH), carbonate-free

-

Inert salt (e.g., KCl or NaClO₄) to maintain constant ionic strength

-

Deionized water

-

pH meter with a glass electrode

-

Burette and titration vessel

Methodology:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration of Ligand: Titrate a solution of this compound (at a known concentration and ionic strength) with a standardized strong base to determine its protonation constants.

-

Titration of Metal-Ligand Mixture: Titrate a solution containing a known concentration of both this compound and the metal salt (at the same ionic strength) with the standardized strong base.

-

Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation. Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants.

Caption: Workflow for potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Materials and Reagents:

-

This compound

-

Metal salt

-

Buffer solution

-

Isothermal titration calorimeter

Methodology:

-

Sample Preparation: Prepare solutions of the metal salt and this compound in the same buffer to avoid heats of dilution.

-

ITC Experiment: Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

-